N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the dehydration of 1,4-diol compounds.
Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The furan and pyrazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form alcohols.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isobutyryl group may produce alcohols.
Scientific Research Applications
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and pyrazole rings may facilitate binding to these targets, while the methanesulfonamide group may enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(furan-2-yl)-1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the isobutyryl group, which may confer distinct steric and electronic properties compared to its acetyl and propionyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)18(22)21-16(17-8-5-9-25-17)11-15(19-21)13-6-4-7-14(10-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESGCGZECSGMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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